N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of thiazole, pyrrolidine, and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The compound, N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide, is a derivative of indole and thiazole . Indole derivatives have been found to bind with high affinity to multiple receptors , while thiazole derivatives have been associated with a broad range of biological activities . .
Mode of Action
It is known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Biochemical Pathways
Indole and thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole and thiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrrolidine intermediates, which are then coupled with an indole derivative. Common synthetic routes include:
Thiazole Synthesis: Thiazole can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyrrolidine Synthesis: Pyrrolidine can be synthesized through the reduction of pyrrole or via the cyclization of γ-aminobutyric acid (GABA) derivatives.
Coupling Reaction: The thiazole and pyrrolidine intermediates are coupled with an indole-2-carboxylic acid derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and indole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether under reflux.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or indole derivatives.
Scientific Research Applications
N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide: Similar structure but with a benzamide moiety instead of an indole.
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)furan-2-carboxamide: Contains a furan ring instead of an indole.
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide: Features a trifluoromethylphenyl group and a methanesulfonamide moiety.
These compounds share structural similarities but differ in their biological activities and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c22-16(15-10-12-4-1-2-6-14(12)20-15)19-11-13-5-3-8-21(13)17-18-7-9-23-17/h1-2,4,6-7,9-10,13,20H,3,5,8,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBISRRWJYISEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.